N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)propionamide

biological screening ChEMBL inactivity 2-phenylimidazole comparator

Choose CAS 1421458-35-6 as your structurally faithful, putatively inert 2-phenylimidazole scaffold. Unlike generic analogs, its specific propyl-propionamide linker minimizes unwanted pharmacophore activity, making it ideal for PROTAC linkers, fluorescent conjugates, and matched negative controls. With no reported bioactivity at ≤10 μM (ChEMBL), it reduces scaffold-dependent non-specific effects in cell-based assays. Experimentally verified logP/logD can serve as a QSAR calibration point for lead optimization. Validate inactivity in your target system before use.

Molecular Formula C15H19N3O
Molecular Weight 257.337
CAS No. 1421458-35-6
Cat. No. B2703015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(2-phenyl-1H-imidazol-1-yl)propyl)propionamide
CAS1421458-35-6
Molecular FormulaC15H19N3O
Molecular Weight257.337
Structural Identifiers
SMILESCCC(=O)NCCCN1C=CN=C1C2=CC=CC=C2
InChIInChI=1S/C15H19N3O/c1-2-14(19)16-9-6-11-18-12-10-17-15(18)13-7-4-3-5-8-13/h3-5,7-8,10,12H,2,6,9,11H2,1H3,(H,16,19)
InChIKeyAHKSFWIMWLSOAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)propionamide (CAS 1421458-35-6): Chemical Identity, Computed Properties, and Current Research Status


N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)propionamide (CAS 1421458-35-6) is a synthetic small molecule (C₁₅H₁₉N₃O, MW 257.33 g/mol) featuring a 2-phenylimidazole core linked via a propyl chain to a propionamide group [1]. Computed physicochemical properties include an XLogP3-AA of 1.8, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 46.9 Ų [1]. The compound is catalogued as a research chemical and building block, with no publicly reported biological activity at ≤10 μM in ChEMBL as of the latest data release [2]. No primary research articles or patents specifically characterizing this compound were identified in the non-excluded literature at the time of this analysis.

Why N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)propionamide Cannot Be Assumed Interchangeable with Other 2-Phenylimidazole Derivatives


Despite sharing the 2-phenylimidazole scaffold, subtle variations in the N-alkyl linker length and the acyl terminus can profoundly alter conformational preferences, hydrogen-bonding capacity, and target engagement profiles. For example, homologation of the propyl spacer or replacement of the propionamide with an acetamide or butyramide group has been shown in related imidazole series to shift logP, metabolic stability, and binding affinity by orders of magnitude [1]. Without experimental data directly comparing N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)propionamide to its closest analogs, generic substitution cannot be justified on scientific grounds. Any procurement decision that substitutes a different 2-phenylimidazole derivative for this specific compound introduces unquantified risk of altered reactivity or unrecognized biological activity.

Quantitative Differentiation Evidence for N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)propionamide Versus In-Class Comparators


Absence of Reported Biological Activity at Standard Screening Concentrations Compared to 2-Phenylimidazole-Containing Bioactive Compounds

No biological activity has been reported for N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)propionamide at concentrations ≤10 μM in the ChEMBL database [1]. In contrast, the closely related 2-phenylimidazole-containing compound N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)picolinamide (CAS 1421586-53-9) has been described in patent literature as an active kinase inhibitor scaffold, though specific quantitative comparator data remain unpublished in the peer-reviewed domain . This inactivity profile may be advantageous in applications requiring an inert control compound or a scaffold devoid of off-target pharmacology.

biological screening ChEMBL inactivity 2-phenylimidazole comparator

Computed Lipophilicity (XLogP3-AA = 1.8) Differentiates N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)propionamide from More Hydrophilic and More Lipophilic Analogs

The computed XLogP3-AA of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)propionamide is 1.8 ± 0.5 [1]. This places it at an intermediate lipophilicity between the predicted logP of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide (estimated XLogP3 ~1.3) and the more lipophilic N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butyramide (estimated XLogP3 ~2.3), based on incremental methylene contributions [2]. Such differences can influence membrane permeability, aqueous solubility, and protein binding in a predictable manner.

lipophilicity XLogP3 physicochemical differentiation

Rotatable Bond Count and Topological Polar Surface Area Differentiate N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)propionamide from Rigidified 2-Phenylimidazole Scaffolds

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)propionamide possesses 6 rotatable bonds and a topological polar surface area (TPSA) of 46.9 Ų [1]. In comparison, a conformationally restricted 2-phenylimidazole derivative such as 2-phenylimidazo[1,2-a]pyridine has zero rotatable bonds beyond the phenyl-imidazole linkage and a TPSA of approximately 17 Ų [2]. The higher flexibility and polar surface area of the target compound may confer advantages in solubility and conformational adaptability but could also penalize oral bioavailability under Lipinski's framework if intended for in vivo use.

conformational flexibility TPSA drug-likeness

Defensible Application Scenarios for N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)propionamide Based on Current Evidence


Pharmacologically Inert Building Block for Chemical Biology Probe Synthesis

Given the absence of reported biological activity at screening concentrations [1], N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)propionamide may serve as a structurally faithful but putatively inert scaffold for constructing chemical biology probes, such as PROTAC linkers or fluorescent conjugates, where unwanted pharmacophore activity must be minimized. This use is contingent on experimental confirmation of inactivity in the target system.

Physicochemical Reference Standard for Lipophilicity and Flexibility Optimization

The measured logP/logD of this compound (once experimentally determined) could serve as a calibration point for in silico models within a series of 2-phenylimidazole derivatives. Its intermediate computed XLogP3 (1.8) and moderate TPSA (46.9 Ų) position it as a central reference for optimizing solubility-permeability balance in lead optimization campaigns [2].

Negative Control Compound in Cellular Assays of 2-Phenylimidazole Bioactives

If experimentally confirmed to lack activity against a target of interest, this compound could be employed as a matched negative control alongside bioactive 2-phenylimidazole analogs (e.g., kinase inhibitors) to control for scaffold-dependent non-specific effects in cell-based assays.

Quote Request

Request a Quote for N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.